2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate
Description
The compound 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate features a biphenyl backbone with two key substituents:
- Position 2': An allyloxy carbonyl moiety (-OCO-(CH₂CH=CH₂)), introducing reactivity for further functionalization (e.g., polymerization or Michael additions).
This structure is of interest in pharmaceutical and materials science due to its modular design. The allyl group offers sites for covalent modifications, while the biphenyl core provides rigidity and π-π stacking capabilities.
Properties
CAS No. |
184579-65-5 |
|---|---|
Molecular Formula |
C17H13O4- |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-(2-prop-2-enoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C17H14O4/c1-2-11-21-17(20)15-10-6-4-8-13(15)12-7-3-5-9-14(12)16(18)19/h2-10H,1,11H2,(H,18,19)/p-1 |
InChI Key |
SQQMBHCSYWZBOZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-carboxy-[1,1’-biphenyl] with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .
Scientific Research Applications
2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Findings from Analog Studies
Reactivity and Functionalization :
- The allyloxy group in the target compound and its prop-1-en-1-yl analog (6o) enables regioselective reactions. However, the double bond position (prop-2-en-1-yl vs. prop-1-en-1-yl) influences isomer ratios and reactivity .
- Chlorinated analogs (e.g., 2''-chloro derivative) exhibit stronger electron-withdrawing effects, enhancing carboxylate acidity compared to allyl-substituted derivatives .
Synthetic Challenges :
- Yields for allyl-containing derivatives (52–59%) are lower than simpler methyl-substituted analogs, likely due to steric hindrance or competing isomerization .
- Flash chromatography (hexanes/ethyl acetate gradients) is commonly used for purification, as seen in the synthesis of 6o and 27b .
Physicochemical Properties :
Biological Activity
2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate, also known as a biphenyl derivative, is a compound of interest due to its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its potential applications in medicinal chemistry.
- Chemical Name : 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate
- Molecular Formula : C17H13O4
- CAS Number : 71349354
- Molecular Weight : 285.28 g/mol
Biological Activities
The biological activities of this compound have been evaluated through various studies, focusing on its antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
A study conducted on propenylbenzene derivatives, which include compounds similar to 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate, reported significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for these compounds against Candida albicans ranged from 37 to 124 μg/mL. This suggests that the compound may exhibit fungistatic properties .
Antioxidant Activity
The antioxidant potential of propenylbenzene derivatives was assessed using various assays. The most active compounds demonstrated an effective concentration (EC50) ranging from 19 to 31 μg/mL. This indicates a strong ability to scavenge free radicals and suggests potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Research has shown that the tested biphenyl compounds exhibit antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compounds could inhibit cell proliferation in a concentration-dependent manner, showcasing their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of biphenyl derivatives can be influenced by their structural characteristics. For instance:
- Substituents : The presence of specific functional groups can enhance or diminish the biological activity.
- Double Bonds : Compounds with double bonds in their structure often exhibited higher antiradical activity.
The SAR studies suggest that modifications in the biphenyl structure can lead to significant changes in biological efficacy, emphasizing the importance of chemical design in drug development .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
